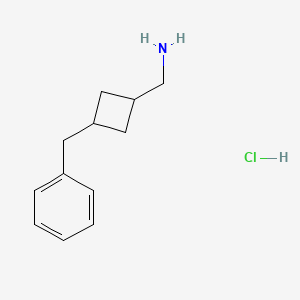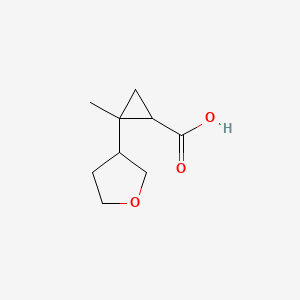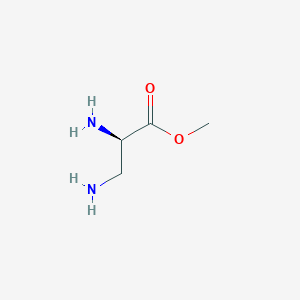
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a 2-chlorophenylthio group
Méthodes De Préparation
The synthesis of 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions involving suitable precursors.
Introduction of the Hydroxyl Group: This step often involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the 2-Chlorophenylthio Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced and subsequently chlorinated.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
Analyse Des Réactions Chimiques
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkoxides).
Applications De Recherche Scientifique
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of metabolic enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((2-Bromophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane, affecting the compound’s steric properties and reactivity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-sulfonic acid:
Propriétés
Formule moléculaire |
C11H11ClO3S |
|---|---|
Poids moléculaire |
258.72 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)sulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3S/c12-8-3-1-2-4-9(8)16-11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
Clé InChI |
HFXNYUCFGWVROI-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)SC2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


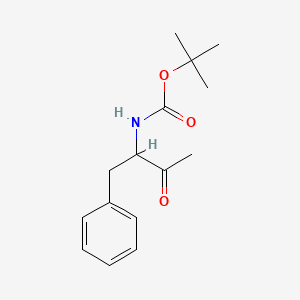
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
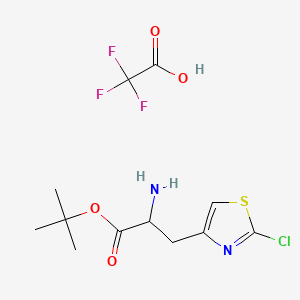
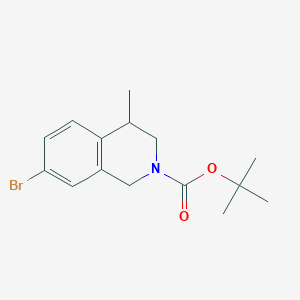
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)

![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

